2,6-Difluoropyridin-3-ol

CAS No.: 209328-85-8

Cat. No.: VC2273119

Molecular Formula: C5H3F2NO

Molecular Weight: 131.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209328-85-8 |

|---|---|

| Molecular Formula | C5H3F2NO |

| Molecular Weight | 131.08 g/mol |

| IUPAC Name | 2,6-difluoropyridin-3-ol |

| Standard InChI | InChI=1S/C5H3F2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H |

| Standard InChI Key | HTLONLFPRJFFNV-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1O)F)F |

| Canonical SMILES | C1=CC(=NC(=C1O)F)F |

Introduction

Chemical Identity and Structural Characteristics

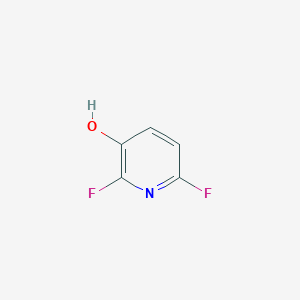

2,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative characterized by two fluorine atoms positioned at the 2 and 6 positions of the pyridine ring, with a hydroxyl group at the 3 position. This structural arrangement creates a unique chemical entity with distinctive reactivity patterns and biological interactions.

Basic Chemical Parameters

The compound exists in two forms - anhydrous and hydrate - with different molecular formulas and weights. The anhydrous form has been documented with the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 209328-85-8 |

| Molecular Formula | C₅H₃F₂NO |

| Molecular Weight | 131.1 g/mol |

| PubChem CID | 22451540 |

The hydrate form presents with slightly different parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅F₂NO₂ |

| Molecular Weight | 149.10 g/mol |

| PubChem Compound | 132647826 |

Structural Notation

The structural representation of 2,6-Difluoropyridin-3-ol can be expressed through various chemical notation systems:

| Notation Type | Value |

|---|---|

| IUPAC Name | 2,6-difluoropyridin-3-ol;hydrate (hydrate form) |

| Standard InChI | InChI=1S/C5H3F2NO.H2O/c6-4-2-1-3(9)5(7)8-4;/h1-2,9H;1H2 |

| Standard InChIKey | FPZNVDVTHQRDHA-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1O)F)F.O |

| Canonical SMILES | C1=CC(=NC(=C1O)F)F.O |

These notation systems provide standardized representations that enable researchers to unambiguously identify the compound across different chemical databases and literature sources.

Physical and Chemical Properties

The physical and chemical properties of 2,6-Difluoropyridin-3-ol derive from its unique structural features, particularly the electronic effects introduced by the fluorine atoms and the hydroxyl group attached to the pyridine ring.

Structural Features

The compound features a pyridine ring with two fluorine atoms at positions 2 and 6, creating a symmetrical arrangement around the nitrogen atom. The hydroxyl group at position 3 introduces additional functionality and reactivity. This structural arrangement significantly influences the compound's chemical behavior and interactions.

Reactivity Profile

The fluorine atoms, known for their high electronegativity, withdraw electron density from the pyridine ring, affecting the electronic distribution throughout the molecule. This electronic effect, combined with the presence of the hydroxyl group, contributes to the compound's distinctive reactivity patterns, particularly in interactions with biological systems and enzyme studies.

The hydroxyl group provides a potential site for hydrogen bonding and further chemical modifications, making the compound versatile for various chemical transformations and biological interactions. The specific positioning of the fluorine atoms relative to both the ring nitrogen and the hydroxyl group creates a unique electronic environment that influences the compound's behavior in chemical reactions.

Research Applications

2,6-Difluoropyridin-3-ol has demonstrated utility across various scientific disciplines, with particular relevance in chemical and biological research contexts.

Chemical Research Applications

In chemical research, the compound serves as a valuable building block for the synthesis of more complex structures. Its unique substitution pattern with two fluorine atoms and a hydroxyl group provides a platform for further chemical modifications and structure-activity relationship studies.

Biological and Biochemical Applications

The compound has shown significant potential in biological research, particularly in studies involving enzyme interactions and metabolic pathways. The specific positioning of the fluorine atoms and hydroxyl group creates a distinctive molecular architecture that can interact with biological targets in a selective manner.

These interactions with biological systems make 2,6-Difluoropyridin-3-ol an important tool for researchers investigating biochemical processes and potential therapeutic applications. The fluorine atoms, known for their ability to enhance metabolic stability and bioavailability in drug-like molecules, contribute to the compound's utility in medicinal chemistry and drug discovery efforts.

| Parameter | Specification |

|---|---|

| Purity | 96% |

| Form | Solid |

| Intended Use | Research use only |

Availability and Supply Considerations

The compound may require extended lead times for procurement due to manufacturing complexities:

| Supply Parameter | Details |

|---|---|

| Availability | Production requires sourcing of materials, with typical lead times of 8-12 weeks |

| Packaging Options | Available in various quantities (e.g., 1g, 5g) |

Research institutions and laboratories should plan accordingly when incorporating this compound into their research protocols, considering the extended lead times for procurement .

| Restriction | Details |

|---|---|

| Usage Designation | For research use only |

| Human Use | Not intended for human use or consumption |

| Veterinary Use | Not intended for veterinary applications |

These restrictions emphasize the importance of confining the compound's use to controlled laboratory environments and research contexts .

Research Findings and Future Directions

Research involving 2,6-Difluoropyridin-3-ol has revealed promising insights into its interactions with biological systems and potential applications.

Current Research Highlights

Studies have highlighted the compound's potential in biological and chemical research, particularly in areas related to enzyme interactions and metabolic pathways. The distinctive structural features of the compound, including the strategically positioned fluorine atoms and hydroxyl group, contribute to its specific interactions with biological targets.

Future Research Opportunities

Several promising research directions warrant further exploration:

-

Structure-activity relationship studies to elucidate the impact of the fluorine atoms and hydroxyl group on biological activity

-

Investigation of potential modifications to enhance specificity for targeted biological systems

-

Development of synthetic analogs with optimized properties for specific research applications

-

Exploration of potential therapeutic applications based on the compound's biological interactions

These research directions would contribute to a more comprehensive understanding of the compound's properties and potential applications in various scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume